Rhodanine, 3-(1-naphthyl)-
Overview
Description
Rhodanine, 3-(1-naphthyl)-, is a chemical compound that can be synthesized and utilized in various chemical reactions, particularly in the presence of rhodium catalysts. The studies provided focus on the synthesis and reactions of naphthyl-related compounds, which are structurally related to Rhodanine, 3-(1-naphthyl)-, and involve rhodium-catalyzed processes .
Synthesis Analysis
The synthesis of naphthyl-related compounds often involves rhodium-catalyzed C-H bond activation and annulation reactions. For instance, the synthesis of naphtho[1,8-bc]pyran derivatives is achieved through rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes, where the hydroxy groups direct the regioselective C-H bond cleavage . Similarly, naphthylcarbamates undergo Rh(III)-catalyzed regioselective functionalization with alkynes to produce benzoquinoline and benzoindole derivatives . The synthesis of indolo[1,2-a][1,8]naphthyridines also involves rhodium(III)-catalyzed dehydrogenative coupling, demonstrating the versatility of rhodium catalysts in synthesizing complex polycyclic structures .
Molecular Structure Analysis
The molecular structures of rhodium-catalyzed naphthyl derivatives are often complex and can include multiple fused rings. X-ray diffraction studies have been used to determine the structures of cyclometallates, where rhodium(III) is coordinated to naphthylazo-2'-hydroxyarenes via a terdentate C(naphthyl), N(diazene), O(phenolato/naphtholato) donor centers . These structures exhibit intermolecular associations in the solid state due to C–H...π and π...π interactions .
Chemical Reactions Analysis
Rhodium catalysts facilitate a variety of chemical reactions involving naphthyl derivatives. For example, the C8-alkylation of 1-naphthylamide derivatives with alkenes is catalyzed by rhodium(I) through a bidentate picolinamide chelation system . Rhodium(II) acetate catalysis is used to decompose ethyl 2-diazo-3-oxopent-4-enoates, leading to the formation of 4-aryl-2-hydroxy-naphthoates or β,β-unsaturated esters . These reactions highlight the ability of rhodium catalysts to induce C-H bond activation and facilitate complex transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of rhodium-catalyzed naphthyl derivatives are influenced by their molecular structures. The compounds exhibit intense solid-state fluorescence, which is a result of their L-shaped π-conjugated molecular arrangement . Electrochemical studies reveal that rhodium complexes with naphthyl derivatives undergo metal-localized electron reductions and display oxidative and reductive responses based on the coordinated diazene function . These properties are crucial for their potential applications in catalysis and materials science.
Scientific Research Applications
Photovoltaic Materials
Rhodanine derivatives have been a topic of interest in the field of photovoltaic materials. Studies have shown that 2-(1,1-Dicyanomethylene)rhodanine (RCN), an important electron-deficient terminal unit, plays a significant role in constructing non-fullerene acceptors (NFAs) for organic solar cells. These NFAs have been reported to achieve high power conversion efficiency, especially when paired with complicated p-type polymers. Moreover, the introduction of a weak electron-withdrawing building block, like benzotriazole, has proven to be an effective strategy for improving the performance of RCN-based NFA devices (Xiao et al., 2018). Similarly, another study highlighted the use of rhodanine-bridged core-expanded naphthalene diimide derivatives as n-type semiconductors, showcasing their potential in organic thin-film transistors and perovskite solar cells (Jiangao Li et al., 2020).
Organic Dye Applications
Rhodanine, particularly rhodanine-3-acetic acid, is a well-known electron acceptor in organic dyes for dye-sensitized solar cells (DSSCs). Studies have pointed out that the nonconjugated structure between the rhodanine ring and the carboxyl anchoring group in these dyes often results in poor photovoltaic performances. However, research suggests that using a rhodanine derivative with a conjugated structure can significantly improve the electronic structure, adsorption geometry on TiO2, and consequently enhance electron injection and reduce charge recombination, leading to a notable increase in the power conversion efficiency of DSSCs (Zhongquan Wan et al., 2017).
Spectrophotometric Applications
Rhodanine-based azo dyes have been synthesized and evaluated for their antibacterial activity and spectrophotometric chemosensor capabilities, particularly for Fe3+ ions. Notably, one of the synthesized azo compounds demonstrated high sensitivity and selectivity towards Fe3+ ions, making it a potential candidate for developing efficient chemosensors (Dana Akram et al., 2020).
Organic Electronics
Rhodanine compounds have been used as pivotal components in designing organic electronic devices. The incorporation of rhodanine derivatives has been reported to effectively modulate the energy levels and optical properties of organic semiconductors, contributing to the advancement of organic thin-film transistors and organic solar cells (Jiangao Li et al., 2020).
Safety And Hazards
Future Directions
Rhodanines are accepted as advantaged heterocycles in medicinal chemistry as one of the 4-thiazolidinones subtypes. The aim of this paper is to analyze the features of rhodanine and its application in pharmacy and medicine . There is a significant increase in the use of rhodanine in medicine . The information contained in this review could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .
properties
IUPAC Name |
3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS2/c15-12-8-17-13(16)14(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHTADDWORHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178108 | |
Record name | Rhodanine, 3-(1-naphthyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodanine, 3-(1-naphthyl)- | |
CAS RN |
23517-78-4 | |
Record name | 3-(1-Naphthalenyl)-2-thioxo-4-thiazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23517-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodanine, 3-(1-naphthyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodanine, 3-(1-naphthyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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